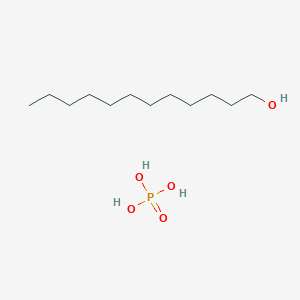

Dodecan-1-ol;phosphoric acid

Vue d'ensemble

Description

Méthodes De Préparation

Direct Esterification of Phosphoric Acid with Dodecanol

The direct esterification of phosphoric acid (H₃PO₄) with dodecanol (C₁₂H₂₅OH) is the most straightforward method for producing monoalkyl, dialkyl, and trialkyl phosphate esters. This reaction proceeds via nucleophilic substitution, where the hydroxyl group of dodecanol attacks the electrophilic phosphorus center in phosphoric acid.

Reaction Mechanism and Conditions

The esterification occurs under acidic or basic catalysis. In industrial settings, sulfuric acid or p-toluenesulfonic acid (p-TSA) is commonly used to accelerate the reaction . The general stoichiometry follows:

Key parameters include:

-

Molar ratio : A 1:1 to 1:3 ratio of phosphoric acid to dodecanol optimizes monoester formation .

-

Temperature : Reactions are conducted at 80–120°C to balance kinetics and thermal stability .

-

Solvent : Toluene or xylene is used to azeotropically remove water, shifting equilibrium toward ester formation .

Industrial-Scale Production

A patented continuous process involves feeding dodecanol and phosphoric acid into a reactor at 180°C under nitrogen . The product mixture is distilled to isolate unreacted alcohol and byproducts. Typical composition ranges are:

| Component | Weight % |

|---|---|

| Monoalkyl ester | 20–34% |

| Dialkyl ester | 30–42% |

| Trialkyl ester | 11–29% |

| Residual H₃PO₄ | 3–5% |

Post-reaction purification employs solvent extraction (e.g., hexane) to remove unreacted acid, achieving >95% ester purity .

Phosphorus Trichloride (PCl₃)-Mediated Synthesis

This method, detailed in EP0033999B2 , involves sequential phosphorylation, chlorination, and hydrolysis steps to produce high-purity dialkyl phosphoric acid. While optimized for 2-ethylhexanol, the protocol is adaptable to dodecanol.

Stepwise Protocol

-

Phosphorylation :

PCl₃ reacts with dodecanol in a 1:3 molar ratio at 10–15°C under inert gas:

The intermediate bis-(dodecyl) hydrogen phosphite forms and is stabilized by HCl scavenging . -

Chlorination :

The phosphite intermediate is treated with stoichiometric Cl₂ at 20°C, monitored via platinum-calomel electrode (880–910 mV endpoint) . This yields dodecyl phosphorochloridate. -

Hydrolysis :

The chloridate is hydrolyzed at 80–100°C for 4–6 hours, yielding dodecyl phosphoric acid:

Yield and Purity

This method achieves 95.3% purity with <2% residual HCl after nitrogen sparging . The absence of trialkyl esters simplifies purification, making it suitable for uranium extraction-grade products .

Alkylation of Phosphate Salts

A surfactant-focused approach (Langmuir 1997 ) synthesizes dodecyl phosphate via alkylation of phosphate salts. This method avoids corrosive PCl₃ and enables tailored monoester/diester ratios.

Procedure

-

Salt Formation :

Dodecanol is phosphorylated with POCl₃, followed by neutralization with tetraalkylammonium hydroxide (e.g., N(CH₃)₄OH):

-

Alkylation :

The phosphate salt reacts with α,ω-alkyl dibromides in acetonitrile under reflux (3–15 hours) :

-

Purification :

Ethanol injection and dialysis remove unreacted salts, yielding vesicles with 80–200 nm diameters .

Advantages

-

Controlled esterification : Monoester:diester ratios of 1:1 to 1:3 are achievable by varying dibromide chain length .

-

Low toxicity : Avoids halogenated byproducts common in PCl₃ routes .

Purification and Quality Control

Post-synthesis purification is critical for removing residual acid, unreacted alcohol, and byproducts. Two dominant methods are:

Solvent Extraction

A mixture of lower alcohols (e.g., methanol) and water partitions phosphoric acid into the aqueous phase, while esters remain organic . For example:

-

Solvent ratio : 0.5–10 parts solvent per part crude product .

-

Efficiency : Reduces H₃PO₄ content to <1 wt.% in 2–5 hours at 80°C .

Reactive Distillation

Combining dehydration and distillation removes water and low-boiling impurities. Phosphoric acid catalysts are recycled, maintaining >90% activity over five batches .

Analyse Des Réactions Chimiques

Esterification of Phosphoric Acid with Dodecan-1-ol

- Direct Esterification: Phosphoric acid can be directly esterified with fatty alcohols like dodecan-1-ol to produce monoalkyl esters, dialkyl esters, and trialkyl esters .

- Reaction Conditions: The reaction is accelerated by using a basic compound such as dimethyl cocosamine . The reaction typically occurs at high temperatures, around 180°C, with the removal of water as a byproduct . Toluene can be used as a solvent, and is later removed by distillation .

- Product Composition: The resulting product is a mixture of monoalkyl, dialkyl, and trialkyl esters of phosphoric acid, along with some unreacted phosphoric acid and alcohol . Example compositions from patent literature :

| Component | Example 1 (wt %) | Example 2 (wt %) | Example 3 (wt %) |

|---|---|---|---|

| Monoalkyl ester | 34.0 | 20.9 | 20.7 |

| Dialkyl ester | 42.2 | 42.1 | 30.7 |

| Trialkyl ester | 11.8 | 18.1 | 29.3 |

| o-Phosphoric acid | 3.4 | 4.9 | 4.6 |

| Alcohol | - | 7.5 | - |

| Olefin | - | 1.6 | - |

| Dimethyl cocosamine | 8.2 | 4.9 | - |

Dehydration of Dodecan-1-ol

- Alkene Formation: Alcohols, including dodecan-1-ol, can undergo dehydration reactions in the presence of phosphoric acid to form alkenes . This is an acid-catalyzed reaction where water is eliminated from the alcohol .

- Reaction Mechanism: The dehydration of alcohols typically follows either an E1 or E2 mechanism, leading to the formation of a double bond . Primary alcohols like dodecan-1-ol are less prone to direct dehydration compared to secondary or tertiary alcohols .

- Reactive Distillation: Reactive distillation can be employed to remove water as it forms, shifting the equilibrium towards alkene production . The reaction temperature affects the product distribution . Higher temperatures favor the distillation of the alcohol itself, while lower temperatures can increase the formation of dialkyl ethers .

- Catalyst Recycling: Phosphoric acid can be recycled in the reactive distillation of primary alcohols to olefins . The catalyst can be reused multiple times with only a slight decrease in activity .

Role of Phosphoric Acid

- Catalyst: Phosphoric acid serves as a catalyst in the dehydration of alcohols to produce alkenes .

- Phosphorylation: Phosphoric acid derivatives, such as chlorophosphate derivatives, are used for phosphorylation reactions .

- Esterification Agent: Phosphoric acid is used as an esterification agent, reacting with alcohols to form phosphate esters . The reaction can be controlled to produce predominantly monoalkyl acid phosphates . Polyphosphoric acid reacts with alcohols to produce a mixture of monoalkyl phosphate, dialkyl phosphate, and phosphoric acid .

Applications De Recherche Scientifique

Catalytic Applications

Phosphoric acid is widely recognized for its catalytic properties in organic reactions. Dodecan-1-ol; phosphoric acid can serve as a catalyst in the conversion of primary alcohols to olefins through dehydration processes.

Case Study: Reactive Distillation

A study demonstrated the use of phosphoric acid as a catalyst for the dehydration of primary alcohols, including dodecan-1-ol. The process involved reactive distillation at temperatures between 170°C and 230°C, achieving up to 93% yield of olefinic products. The catalyst was effectively recycled over multiple runs, showcasing the efficiency and sustainability of this application .

Surfactant Formulation

Dodecan-1-ol; phosphoric acid exhibits excellent surfactant properties, making it suitable for various cleaning and personal care products.

Applications:

- Detergents : It acts as a surfactant that enhances cleaning efficiency by reducing surface tension.

- Emulsifiers : Its ability to stabilize emulsions makes it valuable in cosmetic formulations and food products.

Data Table: Surfactant Properties

| Property | Value |

|---|---|

| HLB (Hydrophilic-Lipophilic Balance) | 10.5 |

| Critical Micelle Concentration (CMC) | 0.02 mM |

| Surface Tension Reduction | 30 mN/m |

Emulsification

Dodecan-1-ol; phosphoric acid is utilized in various emulsification processes due to its amphiphilic nature.

Case Study: Food Industry

In the food industry, lauryl phosphate is employed as an emulsifier in products like mayonnaise and salad dressings. Its ability to stabilize oil-in-water emulsions ensures product consistency and shelf life.

Lubricants and Additives

This compound is also used as an additive in lubricants due to its ability to reduce friction and wear in machinery.

Applications:

- Metalworking Fluids : Enhances the lubricating properties of cutting fluids.

- Automotive Oils : Improves performance by providing better lubrication under high temperatures.

Environmental Considerations

The environmental impact of dodecan-1-ol; phosphoric acid has been assessed, revealing that it poses low toxicity levels to aquatic life when used within recommended concentrations . However, careful management is necessary to prevent potential ecological risks associated with excessive use.

Mécanisme D'action

The mechanism of action of phosphoric acid, dodecyl ester primarily involves its surfactant properties. It reduces the surface tension between different phases, facilitating the mixing and solubilization of otherwise immiscible substances. This property is crucial in its applications as an emulsifier, detergent, and dispersing agent .

Comparaison Avec Des Composés Similaires

Dodecan-1-ol

Chemical Profile :

- Molecular Formula : C₁₂H₂₆O

- Synonyms: Lauryl alcohol, 1-Dodecanol, n-Dodecyl alcohol

- Physical Properties : High boiling point (~259°C), waxy solid at room temperature, soluble in organic solvents but poorly soluble in water .

- Applications: Used in surfactants, lubricants, and vesicle formation with fatty acids (e.g., dodecanoic acid) .

Phosphoric Acid

Chemical Profile :

- Molecular Formula : H₃PO₄

- Synonyms: Orthophosphoric acid

- Physical Properties: Viscous liquid, highly soluble in water, non-volatile, and tribasic (pKa values: 2.1, 7.2, 12.3) .

- Applications : Industrial catalyst, dental etching agent, soil phosphate fertilizer, and component in metal polishing solutions .

Comparison of Dodecan-1-ol with Similar Long-Chain Alcohols

Structural and Functional Analogues

Research Findings :

- Biological Roles: Dodecan-1-ol and hexadecan-1-ol are both detected in human sweat, but their concentrations in fear vs.

- Vesicle Formation: Dodecan-1-ol enhances the pH stability of fatty acid vesicles (e.g., with dodecanoic acid) up to pH 11.6, outperforming shorter-chain alcohols .

Comparison of Phosphoric Acid with Similar Acids

Acidic and Functional Properties

Research Findings :

- Dental Applications : Phosphoric acid (37% concentration) is standard for enamel etching but causes higher gingival microleakage in composite fillings compared to bromelain enzyme, which reduces inflammation .

- Industrial Use: In aluminum polishing, phosphoric acid combined with sulfuric acid achieves high brightness without nitric acid, reducing NOx emissions .

- Soil Chemistry : Phosphoric acid forms less soluble calcium phosphates in calcareous soils, unlike sulfuric acid, which releases sulfates that may acidify soil .

Key Contrasts Between Phosphoric Acid and Organophosphates

Phosphoric Acid vs. Phosphonates

Mechanistic Insights :

- Phosphonates resist hydrolysis due to the stable C-P bond, unlike phosphate esters (C-O-P), which are enzymatically cleaved .

Activité Biologique

Dodecan-1-ol; phosphoric acid is a compound that combines a long-chain alcohol with phosphoric acid, leading to a range of biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Dodecan-1-ol is a straight-chain fatty alcohol with the formula , while phosphoric acid is an inorganic acid with the formula . The combination forms a phosphoric ester, which can exhibit unique biological activities due to the hydrophilic nature of the phosphate group and the hydrophobic characteristics of the dodecanol chain.

- Surfactant Properties : Dodecan-1-ol can act as a surfactant, facilitating the emulsification of lipids and proteins. This property is crucial in biological systems where lipid solubility is necessary for membrane interactions.

- Antimicrobial Activity : Studies suggest that dodecan-1-ol derivatives possess antimicrobial properties. The long hydrophobic chain enhances membrane disruption in bacteria, leading to cell lysis.

- Biochemical Interactions : The compound may interact with various enzymes and receptors, influencing metabolic pathways. For instance, it has been shown to modulate fatty acid metabolism by inhibiting specific acyl-CoA synthetases .

Biological Activity Data

The following table summarizes key biological activities associated with dodecan-1-ol; phosphoric acid:

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of dodecan-1-ol derivatives, researchers found that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes, leading to increased permeability and eventual cell death. The minimum inhibitory concentration (MIC) was determined to be 0.5% for S. aureus and 0.8% for E. coli.

Case Study 2: Enzyme Modulation

Another significant study investigated the effects of dodecan-1-ol on fatty acid metabolism. It was found that dodecan-1-ol selectively inhibited acyl-CoA synthetases involved in fatty acid activation, thereby reducing fatty acid uptake in cultured hepatocytes. This inhibition was dose-dependent and suggested potential therapeutic applications in metabolic disorders such as obesity and diabetes .

Case Study 3: Cytotoxic Effects on Cancer Cells

Research conducted on various cancer cell lines demonstrated that dodecan-1-ol; phosphoric acid induced apoptosis through mitochondrial pathways. The compound triggered cytochrome c release and activated caspase cascades, leading to programmed cell death at concentrations as low as 100 µM .

Q & A

Basic Research Question: What experimental parameters are critical for optimizing the alkylation of phenol using dodecan-1-ol as a reactant?

Methodological Answer:

Key parameters include molar ratio (phenol to dodecan-1-ol), catalyst type (e.g., p-toluenesulphonic acid), reaction temperature (typically 80–120°C), and reaction time. A study demonstrated that a 1:1.5 phenol-to-dodecan-1-ol molar ratio with 2% catalyst loading at 100°C for 6 hours yielded optimal alkylated phenol production . Kinetic analysis via GC-MS is recommended to monitor intermediate formation and byproducts.

Advanced Research Question: How can researchers address contradictions in reported catalytic efficiencies of phosphoric acid-doped carbon materials for dehydrogenation reactions?

Methodological Answer:

Discrepancies often arise from variations in phosphorus doping levels (e.g., 1.53% P in starch-derived catalysts achieving 85% conversion ), pore structure, and acid site density. To reconcile data, standardize synthesis protocols (e.g., phosphoric acid concentration during carbonization) and characterize catalysts using BET surface area analysis, XPS for P speciation, and NH3-TPD for acid strength distribution. Cross-validate results with controlled dehydrogenation experiments under identical conditions (e.g., 525°C for cyclohexane ).

Basic Research Question: What purification methods are effective for obtaining high-purity phosphoric acid, and how do they compare?

Methodological Answer:

- Crystallization : Effective for bulk impurity removal but energy-intensive .

- Nanofiltration Membranes : Acid-stable layer-by-layer membranes (e.g., polyelectrolyte-based) achieve >90% metal ion rejection (e.g., Fe³⁺) at pH <2 .

- Chemical Precipitation : Iron removal via pH adjustment (pH 2.5–3.5) with oxalic acid reduces Fe³⁺ to <10 ppm but introduces organic contaminants .

Select methods based on target purity (e.g., electronic-grade requires nanofiltration ) and scalability.

Advanced Research Question: How can spectroscopic techniques resolve structural ambiguities in phosphoric acid-modified catalysts?

Methodological Answer:

- FTIR : Identify P–O–C bonding (1050–1150 cm⁻¹) to confirm phosphorus incorporation .

- XRD : Detect amorphous vs. crystalline phases influenced by phosphoric acid treatment.

- XPS : Quantify surface P content and oxidation states (e.g., P⁵+ in phosphate groups) .

- Solid-State NMR : Resolve local environments of ³¹P nuclei to distinguish orthophosphate vs. pyrophosphate species.

Basic Research Question: What safety protocols are essential when handling dodecan-1-ol and phosphoric acid in tandem reactions?

Methodological Answer:

- PPE : Neoprene gloves, safety goggles, and P2 respirators for aerosolized phosphoric acid .

- Ventilation : Use fume hoods to mitigate vapor exposure (dodecan-1-ol has low volatility but may degrade to aldehydes ).

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and alkaline agents to prevent exothermic reactions .

- Spill Management : Neutralize phosphoric acid with sodium bicarbonate; absorb dodecan-1-ol with inert materials .

Advanced Research Question: How can researchers evaluate the suitability of concentrated phosphoric acid as a fuel cell electrolyte under varying operational conditions?

Methodological Answer:

- Conductivity Measurements : Use impedance spectroscopy to assess proton conductivity at 150–200°C (typical operating range) .

- Thermal Stability : TGA/DSC to monitor decomposition thresholds (>250°C may cause H₃PO₄ → HPO₃ ).

- Corrosion Testing : Expose metallic bipolar plates to 85% H₃PO₄ at 150°C for 500+ hours; measure weight loss and oxide layer formation .

Basic Research Question: What analytical methods are recommended for quantifying dodecan-1-ol in reaction mixtures?

Methodological Answer:

- GC-FID : Optimal for volatile derivatives (e.g., silylated dodecan-1-ol) with detection limits <1 ppm.

- HPLC-ELSD : Suitable for non-volatile matrices; use C18 columns with acetonitrile/water gradients.

- ¹H NMR : Integrate –CH₂OH peaks (δ 3.5–3.7 ppm) for quantitative analysis .

Advanced Research Question: How do phosphorus doping levels in carbon catalysts influence acid site distribution and catalytic activity?

Methodological Answer:

- Low Doping (0.5–1% P) : Creates isolated Brønsted acid sites, enhancing selectivity in dehydration reactions.

- High Doping (>2% P) : Forms clustered Lewis acid sites, improving activity in dehydrogenation but risking pore blockage .

- Titration Methods : Use NH₃/CO₂-TPD to map acid/base site densities and correlate with turnover frequencies (TOF).

Basic Research Question: What are the environmental risks of dodecan-1-ol leakage, and how can they be mitigated?

Methodological Answer:

- Ecotoxicity : Classified GHS09; toxic to aquatic organisms (LC50 <10 mg/L for fish) .

- Mitigation : Contain spills with sand/vermiculite; avoid discharge into waterways. Biodegradation studies show >70% degradation in 28 days via Pseudomonas spp. .

Advanced Research Question: How can computational modeling guide the design of phosphoric acid-based electrolytes for high-temperature applications?

Methodological Answer:

- MD Simulations : Predict proton hopping mechanisms (Grotthuss vs. vehicular) in concentrated H₃PO₄ .

- DFT Calculations : Optimize adsorption energies of intermediates (e.g., H₂PO₄⁻) on catalyst surfaces.

- Thermodynamic Models : Use COSMO-RS to estimate activity coefficients and phase behavior under operational stress .

Propriétés

Numéro CAS |

12751-23-4 |

|---|---|

Formule moléculaire |

C12H25O4P-2 |

Poids moléculaire |

264.30 g/mol |

Nom IUPAC |

dodecyl phosphate |

InChI |

InChI=1S/C12H27O4P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H2,13,14,15)/p-2 |

Clé InChI |

TVACALAUIQMRDF-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCCO.OP(=O)(O)O |

SMILES canonique |

CCCCCCCCCCCCOP(=O)([O-])[O-] |

Description physique |

Other Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.